![molecular formula C32H62O2 B14003966 1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane CAS No. 6938-67-6](/img/structure/B14003966.png)
1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane is a chemical compound with the molecular formula C32H62O2 and a molecular weight of 478.8335 g/mol . It is characterized by the presence of two cyclohexane rings connected by an icosane chain through oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane typically involves the reaction of icosane-1,20-diol with cyclohexanol under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or other functionalized derivatives.
Scientific Research Applications
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane has various applications in scientific research, including:
Chemistry: Used as a model compound to study ether linkages and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its ether linkages can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Hexadecane-1,16-diylbis(oxy)]dicyclohexane
- 1,1’-[Octadecane-1,18-diylbis(oxy)]dicyclohexane
- 1,1’-[Dodecane-1,12-diylbis(oxy)]dicyclohexane
Uniqueness
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane is unique due to its longer icosane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules.
Properties
CAS No. |
6938-67-6 |
|---|---|
Molecular Formula |
C32H62O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
20-cyclohexyloxyicosoxycyclohexane |
InChI |
InChI=1S/C32H62O2/c1(3-5-7-9-11-13-15-23-29-33-31-25-19-17-20-26-31)2-4-6-8-10-12-14-16-24-30-34-32-27-21-18-22-28-32/h31-32H,1-30H2 |
InChI Key |
CUIWJFPMXYVLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCCCCCCCCCCCCCCCCCCCOC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


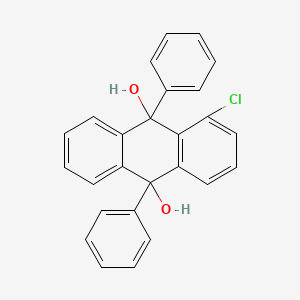
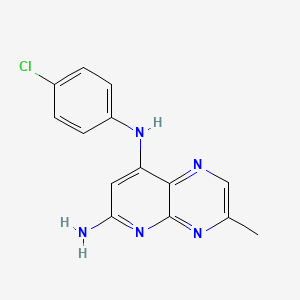
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
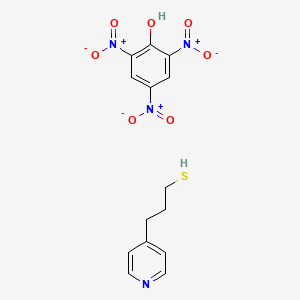
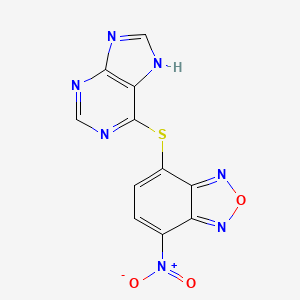
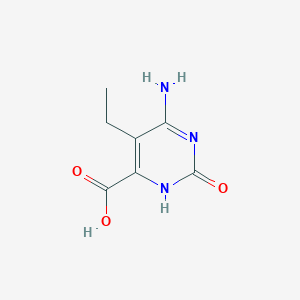
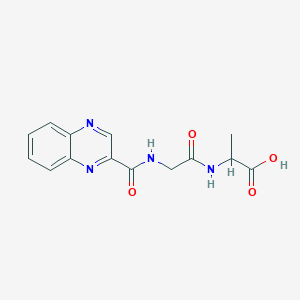
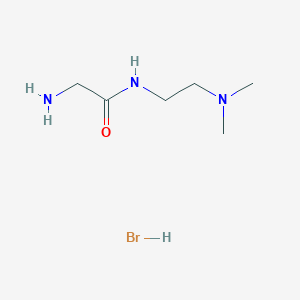
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
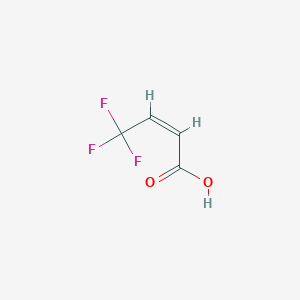

![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
